molecular formula C14H11ClN4O2S B11254292 3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11254292
M. Wt: 334.8 g/mol
InChI Key: IESXSRIPFRNEEC-UHFFFAOYSA-N
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Description

3-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorophenyl group, and a sulfanyl-oxoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the triazolopyrimidine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl-Oxoethyl Side Chain: The final step involves the introduction of the sulfanyl-oxoethyl side chain. This can be achieved through the reaction of the chlorophenyl-substituted triazolopyrimidine with 2-mercaptoacetone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows for interactions with various biological targets.

    Material Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This includes targets such as kinases and G-protein coupled receptors.

    Pathways Involved: The inhibition of these targets can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE
  • **3-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of 3-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity to certain biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C14H11ClN4O2S/c1-8-6-12(21)16-13-17-18-14(19(8)13)22-7-11(20)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,17,21)

InChI Key

IESXSRIPFRNEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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